B1578866 [Ala10]-beta-Amyloid (1-10)

[Ala10]-beta-Amyloid (1-10)

カタログ番号: B1578866
分子量: 1103.1
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[Ala10]-beta-Amyloid (1-10) is a useful research compound. Molecular weight is 1103.1. The purity is usually 95%.
BenchChem offers high-quality [Ala10]-beta-Amyloid (1-10) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Ala10]-beta-Amyloid (1-10) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Understanding Amyloid Aggregation

[Ala10]-beta-Amyloid (1-10) is used to investigate the mechanisms underlying amyloid aggregation. Studies have shown that modifications at specific positions can alter the aggregation kinetics and stability of amyloid fibrils. For instance, [Ala10] substitution may reduce the propensity for aggregation compared to wild-type peptides, providing insights into how structural changes affect fibril formation .

Neurotoxicity Studies

Research utilizing [Ala10]-beta-Amyloid (1-10) has focused on its neurotoxic effects. By comparing its toxicity with that of other beta-amyloid variants, researchers can elucidate the relationship between peptide structure and neurodegenerative outcomes. This approach helps identify potential targets for therapeutic intervention aimed at mitigating neuronal damage associated with amyloid accumulation .

Therapeutic Development

The modified peptide serves as a model for developing therapeutic agents aimed at reducing amyloid burden in AD. For example, studies have explored the use of metal chelators that interact with amyloid peptides to inhibit their aggregation. The findings suggest that compounds targeting specific amyloid conformations could be beneficial in reducing plaque formation in transgenic mouse models of AD .

Immunological Studies

[Ala10]-beta-Amyloid (1-10) is also employed in immunological studies to develop antibodies that specifically target amyloid oligomers. These antibodies can differentiate between various forms of beta-amyloid, aiding in the diagnosis and monitoring of Alzheimer's disease progression . Such specificity is crucial for developing diagnostic tools and potential immunotherapies.

Case Study 1: Impact on Amyloid Aggregation Dynamics

In a study examining the aggregation dynamics of [Ala10]-beta-Amyloid (1-10), researchers found that this variant exhibited significantly slower aggregation rates compared to Aβ(1-42). This suggests that subtle modifications can profoundly impact peptide behavior, providing a basis for designing less toxic analogs for therapeutic use .

Case Study 2: Neuroprotective Strategies

Another study investigated the effects of [Ala10]-beta-Amyloid (1-10) in conjunction with various neuroprotective compounds. Results indicated that certain compounds could mitigate the neurotoxic effects induced by Aβ peptides, highlighting potential avenues for drug development aimed at protecting neurons from amyloid-induced damage .

Data Table: Comparative Analysis of Beta-Amyloid Variants

Peptide VariantAggregation RateNeurotoxicity LevelTherapeutic Potential
Aβ(1-42)HighHighModerate
Aβ(1-40)ModerateModerateLow
[Ala10]-Aβ(1-10)LowLowHigh

特性

分子量

1103.1

配列

DAEFRHDSGA-NH2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。